4-(4-Morpholinobutoxy)benzonitrile
Description
4-(4-Morpholinobutoxy)benzonitrile is a benzonitrile derivative characterized by a morpholine-substituted butoxy chain at the para position of the aromatic ring. The morpholine moiety likely enhances solubility and modulates electronic effects, while the butoxy chain contributes to lipophilicity. Such compounds are often explored in pharmaceuticals and materials science due to their tunable physicochemical and biological properties .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylbutoxy)benzonitrile |
InChI |
InChI=1S/C15H20N2O2/c16-13-14-3-5-15(6-4-14)19-10-2-1-7-17-8-11-18-12-9-17/h3-6H,1-2,7-12H2 |
InChI Key |
KMPXJADRIFWNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
- 4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS: 34334-04-8) : Differs in alkoxy chain length (ethoxy vs. butoxy), impacting lipophilicity and molecular flexibility. Shorter chains may reduce steric hindrance in binding interactions .
- 4-(Dimethylamino)benzonitrile: Replaces the morpholinobutoxy group with a dimethylamino substituent, enhancing electron-donating effects and fluorescence properties .
Functional Group Modifications
- 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9): Incorporates bromo and formyl groups, enabling cross-coupling reactions and polymer synthesis .
- 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2): Contains conjugated styryl groups, making it a fluorescent brightener in textiles .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| 4-(4-Morpholinobutoxy)benzonitrile | C₁₅H₂₀N₂O₂* | ~276.34* | N/A | N/A | Morpholine enhances solubility |
| 4-(4-Bromo-3-formylphenoxy)benzonitrile | C₁₄H₈BrNO₂ | 302.12 | 109–111 | 441.9 (predicted) | Bromo/formyl for reactivity |
| 4'-(Amyloxy)benzylidene-4-cyanoaniline | C₁₉H₂₀N₂O | 292.38 | N/A | N/A | Liquid crystal potential |
| 2-(4-(4-Cyanostyryl)styryl)benzonitrile | C₂₃H₁₄N₂ | 318.38 | N/A | N/A | Fluorescent applications |
*Inferred from structural analogs. Data sources: .
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